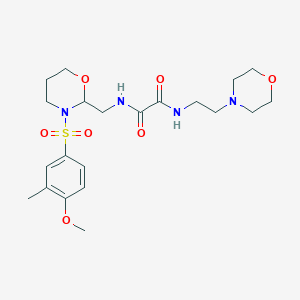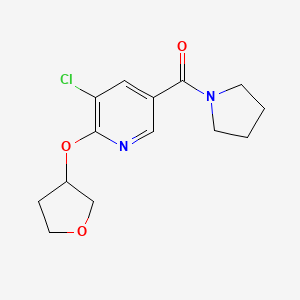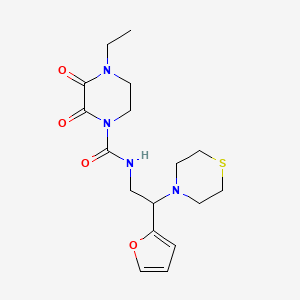
4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulators of Mas-Related G-Protein Receptor X2 (MRGPRX2)
This compound has been identified as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and its orthologs . MRGPRX2 is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment . By modulating MRGPRX2, conditions such as pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased .
Treatment of MRGPRX2 Dependent Conditions
The compound can be used in treating MRGPRX2 dependent conditions, which are caused by IgE independent activation of MRGPRX2 or its orthologs . These conditions include disorders like pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Anti-Tuberculosis Agent
Pyrazine derivatives, such as this compound, have been known to possess antimycobacterial properties . This makes them potential candidates for the development of anti-tuberculosis drugs .
Anti-Diabetic Agent
Pyrazine derivatives have also been found to exhibit antidiabetic properties . This opens up possibilities for the compound to be used in the treatment of diabetes .
Diuretic Agent
The compound, being a pyrazine derivative, could potentially be used as a diuretic . Diuretics help to remove excess water and sodium from the body .
Anti-Cancer Agent
Pyrazine derivatives have been found to possess anticancer properties . This suggests that the compound could potentially be used in the treatment of various types of cancer .
Anti-Inflammatory and Analgesic Agent
The compound could potentially be used as an anti-inflammatory and analgesic agent . This is due to the anti-inflammatory and analgesic properties exhibited by pyrazine derivatives .
Insecticide and Nematicide
Pyrazine derivatives have been used as insecticides and nematicides . This suggests that the compound could potentially be used in pest control .
Propriétés
IUPAC Name |
4-ethyl-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-19-5-6-21(16(23)15(19)22)17(24)18-12-13(14-4-3-9-25-14)20-7-10-26-11-8-20/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRFQNUOBMMCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
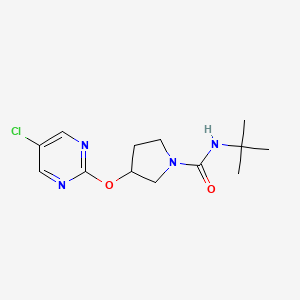
![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)
![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)

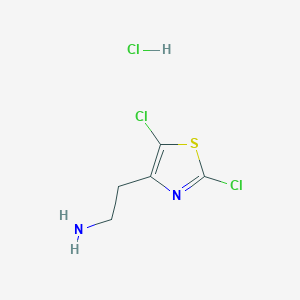
![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)


![4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B2648792.png)
